N-Phenylpyren-1-amine
Description
N-Phenylpyren-1-amine is an aromatic amine derivative featuring a pyrene core substituted with a phenyl group at the 1-position. Pyrene, a polycyclic aromatic hydrocarbon (PAH), is known for its extended π-conjugation and high photostability, making it a promising candidate for optoelectronic applications. In this compound, the phenylamine moiety introduces electron-donating characteristics, which enhance charge-transfer properties. This compound has been explored extensively in organic light-emitting diodes (OLEDs) due to its ability to form thermally activated delayed fluorescence (TADF) emitters. For instance, derivatives like N-(9,9-diphenyl-9H-fluoren-2-yl)-N-phenylpyren-1-amine (SPy) and N1,N6-bis(9,9-diphenyl-9H-fluoren-2-yl)-N1,N6-diphenylpyrene-1,6-diamine (DPy) exhibit improved electroluminescence efficiency and thermal stability in OLED devices .
Properties
CAS No. |
65838-93-9 |
|---|---|
Molecular Formula |
C22H15N |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
N-phenylpyren-1-amine |
InChI |
InChI=1S/C22H15N/c1-2-7-18(8-3-1)23-20-14-12-17-10-9-15-5-4-6-16-11-13-19(20)22(17)21(15)16/h1-14,23H |
InChI Key |
MSFZMZDSTSIPFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrene-Based Amine Derivatives
Pyrene derivatives with amine substituents are primarily designed for OLED applications. Key examples include:
- SPy : Substituted with bulky 9,9-diphenylfluorenyl groups, this derivative achieves a high glass-transition temperature (Tg > 150°C), critical for device durability. Its photoluminescence quantum yield (PLQY) exceeds 90% in doped films .
- DPy : With dual amine substituents, DPy shows broader emission spectra and higher charge-carrier mobility compared to SPy, attributed to its extended conjugation and symmetric structure .
Key Insight : Bulky substituents in SPy/DPy reduce aggregation-caused quenching (ACQ), while the pyrene core enables efficient intersystem crossing (ISC) for TADF.
Pyrimidin-2-amine Derivatives
Pyrimidin-2-amine derivatives, such as those reported in , exhibit diverse substituents (e.g., furyl, phenylpyrrolyl) and higher melting points compared to pyrene-based amines. These compounds are often explored for pharmaceutical or agrochemical applications due to their heterocyclic rigidity and hydrogen-bonding capacity.
Key Insight : The pyrimidine ring’s electron-deficient nature contrasts with pyrene’s electron-rich system, leading to divergent applications (optoelectronics vs. bioactive molecules).
Piperidine and Piperazin-1-yl Derivatives
Piperidine-based amines like 1-Benzyl-N-phenylpiperidin-4-amine () are structurally distinct but share the N-phenylamine motif. These compounds are prevalent in pharmaceutical research, such as intermediates for opioid analogs (e.g., Fentanyl derivatives).
Key Insight : Piperidine/piperazine rings introduce conformational flexibility, enhancing binding affinity in drug-receptor interactions compared to planar pyrene systems.
Other Aromatic Amines
- Pheniramine (–10): A dimethylaminopropyl-substituted pyridylphenylamine used as an antihistamine. Its structure emphasizes the role of alkylamine chains in bioactivity.
- N-Allyl-6-(4-aminopiperidin-1-yl)pyrimidin-4-amine (): Combines allyl and piperidinyl groups for agrochemical applications, highlighting versatility in amine functionalization.
Data Tables
Table 1: Structural and Physical Properties
| Compound | Core Structure | Molecular Weight | Melting Point (°C) | Key Application |
|---|---|---|---|---|
| This compound | Pyrene + phenyl | ~447.57* | Not reported | OLEDs |
| SPy | Pyrene + fluorenyl | ~700.00* | >150 (Tg) | TADF-OLEDs |
| 3l (Pyrimidin-2-amine) | Pyrimidine | 285.35 | 194–196 | Pharmaceutical |
| 1-Benzyl-N-phenylpiperidin-4-amine | Piperidine | 266.38 | Not reported | Drug intermediates |
*Estimated based on structural analogs due to lack of explicit data in evidence.
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